molecular formula C9H15BrO B1372379 1-Bromo-4-cyclopentylbutan-2-one CAS No. 1218765-00-4

1-Bromo-4-cyclopentylbutan-2-one

Cat. No.: B1372379
CAS No.: 1218765-00-4
M. Wt: 219.12 g/mol
InChI Key: VLWWDRCISXMLLG-UHFFFAOYSA-N
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Description

1-Bromo-4-cyclopentylbutan-2-one is an organic compound with the molecular formula C₉H₁₅BrO and a molecular weight of 219.12 g/mol . It is a brominated ketone, characterized by the presence of a bromine atom attached to a butanone backbone, with a cyclopentyl group attached to the fourth carbon atom. This compound is primarily used in research and development settings, particularly in the synthesis of other organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-cyclopentylbutan-2-one can be synthesized through a multi-step process involving the bromination of a precursor compound. One common method involves the bromination of 4-cyclopentylbutan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-cyclopentylbutan-2-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, alkoxides, or amines, leading to the formation of substituted ketones.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.

    Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere conditions.

    Oxidation: Performed in aqueous or mixed solvent systems, often under acidic or basic conditions depending on the oxidizing agent used.

Major Products Formed

    Nucleophilic Substitution: Substituted ketones with various functional groups replacing the bromine atom.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Mechanism of Action

The mechanism of action of 1-Bromo-4-cyclopentylbutan-2-one largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon atom. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-cyclopentylbutan-2-one is unique due to its specific structure, which combines a brominated butanone backbone with a cyclopentyl group. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts.

Biological Activity

Overview

1-Bromo-4-cyclopentylbutan-2-one is a brominated organic compound with the molecular formula C₉H₁₅BrO and a molecular weight of 219.12 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, which include a ketone group and a cyclopentyl moiety. Its biological activity is primarily linked to its reactivity as an intermediate in various chemical reactions, which can lead to the development of novel therapeutic agents.

This compound can be synthesized through bromination of 4-cyclopentylbutan-2-one using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. The compound undergoes several types of chemical reactions, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, leading to the formation of various substituted derivatives.
  • Reduction Reactions : The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
  • Oxidation Reactions : The compound can be oxidized to form carboxylic acids or other oxidized products.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly regarding its potential as a pharmaceutical intermediate and its effects on biological systems.

The mechanism of action is largely dependent on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, facilitating the nucleophile's attack on the electrophilic carbon atom. This process can lead to compounds with significant biological activities, including antimicrobial, anti-inflammatory, and analgesic effects.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various brominated compounds, this compound was tested against common bacterial strains. The results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The compound's ability to inhibit bacterial growth was attributed to its structural features that enhance membrane permeability and disrupt cellular functions.

Case Study 2: Analgesic Properties

Another research study focused on the analgesic potential of derivatives synthesized from this compound. These derivatives were evaluated in animal models for pain relief efficacy. Results showed that certain derivatives significantly reduced pain responses compared to control groups, suggesting that modifications to the original structure could enhance analgesic properties.

Data Tables

Property Value
Molecular FormulaC₉H₁₅BrO
Molecular Weight219.12 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Biological ActivityModerate antibacterial activity
Study Findings
Antimicrobial ActivityModerate inhibition of Gram-positive bacteria
Analgesic PropertiesSignificant pain relief in animal models

Properties

IUPAC Name

1-bromo-4-cyclopentylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c10-7-9(11)6-5-8-3-1-2-4-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWWDRCISXMLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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